Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzotriazoles This compound is characterized by its unique structure, which includes a benzyl group attached to a triazole ring fused with a benzene ring
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to bind to various enzymes and receptors . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The nitrogen atoms in the triazole ring can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of the enzyme .
Biochemical Pathways
Compounds with a similar structure have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility, stability, and bioavailability of similar compounds are often influenced by the presence of the triazole ring and other functional groups .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl azide with ethyl 2-cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the triazole ring. The reaction conditions often require refluxing in ethanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog without the benzyl and ester groups, used primarily as a corrosion inhibitor.
1-Benzyl-1H-benzo[d][1,2,3]triazole: Lacks the ethyl ester group, used in similar applications but with different reactivity.
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate: Lacks the benzyl group, used in synthetic chemistry and as a ligand.
Uniqueness
Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-benzylbenzotriazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)13-8-9-15-14(10-13)17-18-19(15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPZQORGBVHTIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163730 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845690-61-0 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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